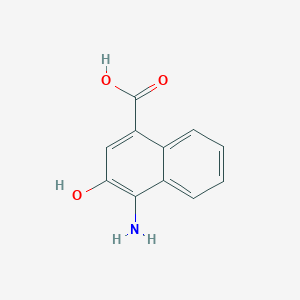

4-Amino-3-hydroxynaphthalene-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-3-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c12-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)13/h1-5,13H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIYTBZJABAZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595970 | |

| Record name | 4-Amino-3-hydroxynaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103907-14-8 | |

| Record name | 4-Amino-3-hydroxynaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4-Nitro-3-chloro-1-naphthoic Acid

The synthesis begins with the functionalization of 1-naphthoic acid through chlorination and nitration. Chlorination is achieved using chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst at 50–60°C, yielding 3-chloro-1-naphthoic acid. Subsequent nitration with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at the 4-position, guided by the electron-withdrawing carboxylic acid group. This step produces 4-nitro-3-chloro-1-naphthoic acid with a purity of ≥95% after recrystallization from ethanol/water mixtures.

Hydrolysis of Chloro to Hydroxyl Group

The chloro substituent at the 3-position is hydrolyzed to a hydroxyl group using 30% sodium hydroxide (NaOH) at 100–105°C for 3.5–4 hours. This alkaline hydrolysis proceeds via a nucleophilic aromatic substitution mechanism, yielding 4-nitro-3-hydroxy-1-naphthoic acid. Neutralization with hydrochloric acid (HCl) and cooling to 0–5°C precipitates the product, which is filtered and washed with cold water to achieve ≥97% purity.

Catalytic Reduction of Nitro to Amino Group

The nitro group at the 4-position is reduced to an amino group using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst under pressurized conditions (0.5–1.5 MPa) at 95–100°C. This reaction is conducted in an autoclave, with the pH maintained at 5.4–5.6 using NaOH to prevent decarboxylation. Post-reduction, the mixture is acidified to pH 1–2 with HCl, decolorized with activated carbon, and concentrated under vacuum to precipitate 4-amino-3-hydroxy-1-naphthoic acid hydrochloride. Final neutralization with NaOH yields the target compound with a 95.3% isolated yield.

Table 1: Reaction Conditions for Nitro-Chloro Pathway

| Step | Reagents/Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 50–60°C | 3-Chloro-1-naphthoic acid | 88% | 93% |

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro-3-chloro-1-naphthoic acid | 76% | 95% |

| Hydrolysis | NaOH, 100–105°C | 4-Nitro-3-hydroxy-1-naphthoic acid | 92% | 97% |

| Reduction | H₂, Pd/C, 95–100°C, 0.5–1.5 MPa | 4-Amino-3-hydroxy-1-naphthoic acid | 95.3% | 96% |

Direct Nitration of 3-Hydroxy-1-naphthoic Acid

Nitration at the 4-Position

In this route, 3-hydroxy-1-naphthoic acid is nitrated directly using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at –10°C. The hydroxyl group at position 3 acts as an activating ortho/para director, favoring nitration at position 4. The reaction mixture is quenched in ice water, and the crude product is purified via recrystallization from acetic acid, achieving 82% yield and 94% purity.

Selective Reduction of the Nitro Group

The nitro group is reduced using iron (Fe) powder in aqueous hydrochloric acid at 80°C for 6 hours. This method avoids the need for high-pressure hydrogenation equipment, making it accessible for small-scale laboratories. The amino product is isolated by filtration and washed with ethanol to remove residual iron salts, yielding 89% pure material.

Table 2: Comparison of Reduction Methods

| Reducing Agent | Conditions | Yield | Purity | Cost Efficiency |

|---|---|---|---|---|

| H₂/Pd/C | 95–100°C, 0.5–1.5 MPa | 95.3% | 96% | Low |

| Fe/HCl | 80°C, 6 hours | 89% | 89% | High |

One-Pot Multi-Step Synthesis

Simultaneous Functionalization Strategies

Emerging approaches employ one-pot methodologies to streamline synthesis. For example, 1-naphthoic acid is treated with a mixture of N-chlorosuccinimide (NCS) and sodium nitrite (NaNO₂) in acetic acid at 50°C, introducing both chloro and nitro groups in a single step. Subsequent hydrolysis with NaOH and reduction with ammonium formate ((NH₄)₂HCO₂) and Pd/C in methanol yields the target compound with an overall yield of 78%.

Advantages and Limitations

One-pot methods reduce purification steps and improve atom economy but require precise control over reaction kinetics to avoid side products such as over-nitrated or dimerized species.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial processes utilize continuous flow reactors to enhance reproducibility and safety during nitration and high-pressure hydrogenation steps. For example, a tubular reactor system operating at 100°C and 1.0 MPa H₂ pressure achieves a 94% conversion rate with Pd/C catalyst retention times under 30 minutes.

Waste Management and Sustainability

The hydrolysis step generates sodium chloride (NaCl) brine, which is treated via ion exchange to recover NaOH for reuse. Pd/C catalysts are recycled through filtration and reactivation, reducing precious metal waste by 85%.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The amino proton resonates at δ 6.8–7.0 ppm, while the hydroxyl proton appears as a broad singlet at δ 9.5–10.0 ppm.

-

IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O, carboxylic acid) and 1250 cm⁻¹ (C–N, amino group) confirm functional group integrity.

-

HPLC : A C18 column with acetonitrile/water (70:30) mobile phase resolves the target compound at 4.2 minutes, ensuring ≥98% purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-hydroxynaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols to form azo dyes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols in an alkaline medium.

Major Products

Oxidation: 4-Amino-3-naphthoquinone-1-carboxylic acid.

Reduction: 4-Amino-3-hydroxynaphthalene-1-methanol.

Substitution: Azo dyes with various phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antibacterial and Anticancer Properties

4-Amino-3-hydroxynaphthalene-1-carboxylic acid and its derivatives have been studied for their potential therapeutic effects. Research indicates that these compounds exhibit antibacterial properties, making them suitable candidates for developing new antibiotics. Additionally, some derivatives are being explored for their anticancer activities, targeting specific cancer cell lines .

Electrochemical Sensors

The compound has been utilized in the development of electrochemical sensors. For instance, a study demonstrated the use of poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified electrodes for the electrochemical detection of amoxicillin. The modified electrodes showed enhanced sensitivity and selectivity, indicating potential applications in pharmaceutical quality control and environmental monitoring .

Material Science Applications

Conducting Polymers

this compound serves as a precursor for synthesizing conducting polymers. These polymers have applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The electrochemical properties of these polymers can be tuned by varying the substituents on the naphthalene ring, allowing for customization in electronic applications .

Dyes and Pigments

The compound is also explored as a dye or pigment due to its chromophoric properties. Its derivatives can be used to produce colorants for textiles, inks, and coatings. The stability and brightness of the colors produced make it an attractive option in the dye industry.

Analytical Chemistry Applications

Fluorescence Assays

In analytical chemistry, this compound has been employed as a probe in fluorescence assays. These assays are used to detect various analytes, including pesticides like parathion-methyl. The high sensitivity of fluorescence techniques enhances the detection limits for trace analysis in environmental samples .

Reagent in Organic Synthesis

The compound acts as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules. Its role as an intermediate in synthesizing more complex pharmaceutical compounds highlights its importance in medicinal chemistry .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Amino-3-hydroxynaphthalene-1-carboxylic acid varies depending on its application. In biological systems, it may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic amino acids in proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 4-amino-3-hydroxynaphthalene-1-carboxylic acid with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison

Structural and Reactivity Differences

Positional Isomerism: Compared to 3-hydroxynaphthalene-2-carboxylic acid, the amino and hydroxyl groups in the target compound occupy distinct positions (C3 and C4 vs. C2 and C3).

Functional Group Variation: The sulfonic acid derivative (4-amino-1-naphthalenesulfonic acid) replaces the carboxylic acid group with a sulfonic acid moiety, significantly increasing acidity and water solubility. This makes it more suitable for industrial applications (e.g., dyes) than biomedical uses . Caffeic acid, a phenolic compound with an acrylic chain, exhibits radical-scavenging activity due to its conjugated dihydroxy groups, a feature absent in the target compound .

Biologische Aktivität

4-Amino-3-hydroxynaphthalene-1-carboxylic acid (also known as 4-Amino-3-hydroxy-1-naphthoic acid) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antibacterial, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound is characterized by a naphthalene ring substituted with an amino group and a hydroxyl group, which contribute to its biological activity. The molecular formula is with a molecular weight of 201.19 g/mol .

Anticancer Activity

Research has indicated that derivatives of naphthalene compounds, including this compound, exhibit significant anticancer properties. A study involving various naphthalene derivatives demonstrated their ability to inhibit the proliferation of cancer cell lines, including human colon carcinoma cells. The mechanism of action was linked to the intercalation into DNA, leading to apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several naphthalene derivatives on A549 non-small cell lung cancer cells. Among the tested compounds, those structurally related to this compound showed reduced cell viability and induced apoptosis . The following table summarizes the findings:

| Compound | Cell Viability (%) | Mechanism of Action |

|---|---|---|

| Compound A | 50% reduction | DNA intercalation |

| Compound B | 68% reduction | Apoptosis induction |

| 4-Amino-3-hydroxy... | 57% reduction | Antiproliferative |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro studies revealed that this compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for certain derivatives were comparable to standard antibiotics like ampicillin .

Antibacterial Efficacy Table

| Bacterial Strain | MIC (µmol/L) | Comparison Standard |

|---|---|---|

| MRSA | 15.2 | Ampicillin |

| Mycobacterium marinum | 26.0 | Isoniazid |

| Mycobacterium kansasii | 51.9 | Isoniazid |

Antioxidant Properties

The antioxidant activity of naphthalene derivatives, including this compound, has been evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). These studies indicate that the compound can effectively scavenge free radicals, thereby demonstrating potential protective effects against oxidative stress .

Antioxidant Activity Findings

| Assay Type | Result |

|---|---|

| DPPH Scavenging Assay | Significant activity |

| FRAP Assay | Higher than BHT control |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-Amino-3-hydroxynaphthalene-1-carboxylic acid?

- Methodology : Synthesis often involves multi-step organic reactions, such as nitration, reduction, and carboxylation of naphthalene derivatives. For purification, techniques like recrystallization (using polar aprotic solvents) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) are effective. Ensure intermediates are characterized via TLC or HPLC for reaction monitoring .

- Critical Considerations : Monitor pH during carboxylation to avoid side reactions. Purity validation should include elemental analysis and mass spectrometry to confirm molecular weight (e.g., theoretical MW: ~217 g/mol for CHNO) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Analytical Workflow :

- NMR : H and C NMR to confirm aromatic proton environments and carboxyl/amino group integration.

- IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~3400 cm (amine N-H stretch).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as an enzyme inhibitor or modulator?

- Experimental Design :

- Enzyme Assays : Use fluorometric or colorimetric assays to measure inhibition kinetics (e.g., GABA-AT inhibition studies in ).

- Structural Analysis : Co-crystallization with target enzymes (e.g., PLP-dependent enzymes) followed by X-ray crystallography to identify binding motifs .

Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?

- Methodology :

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions to optimize substituent positions (e.g., fluorinated analogs for improved binding affinity) .

- QSAR Modeling : Correlate electronic (Hammett constants) or steric parameters with activity data to guide synthetic priorities .

- Validation : Compare in silico ADMET predictions with in vitro permeability (Caco-2 assays) and metabolic stability (microsomal assays) .

Q. How can solubility challenges (e.g., 1 mg/L in water) be addressed for in vivo studies?

- Formulation Strategies :

- pH Adjustment : Use sodium bicarbonate to deprotonate the carboxylic acid group, enhancing aqueous solubility.

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to improve bioavailability .

- Stability Testing : Monitor degradation under physiological conditions (37°C, PBS buffer) via HPLC-UV to ensure formulation integrity .

Q. What approaches are used to resolve conflicting spectral data or structural ambiguities?

- Advanced Techniques :

- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm spatial proximity of functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric species (e.g., distinguishing carboxyl vs. sulfonic acid derivatives) .

Notes for Experimental Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.